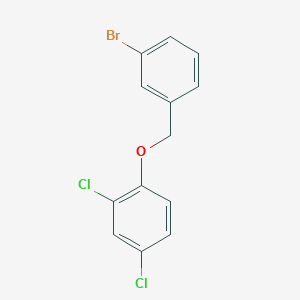

3-Bromobenzyl-(2,4-dichlorophenyl)ether

Description

3-Bromobenzyl-(2,4-dichlorophenyl)ether is a halogenated aromatic ether characterized by a benzyl group substituted with bromine at the meta position (3-bromo) and a 2,4-dichlorophenyl group linked via an ether bond.

- Chemical Formula: Inferred as C₁₃H₉BrCl₂O based on the 2,4-dichlorophenyl substitution pattern (similar to ’s 2,3-dichloro analog).

- Molecular Weight: Estimated ~332.02 g/mol (calculated from the formula).

- Structure: Features dual halogenation (Br and Cl), which likely enhances its polarity and environmental persistence compared to non-halogenated ethers .

Properties

IUPAC Name |

1-[(3-bromophenyl)methoxy]-2,4-dichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2O/c14-10-3-1-2-9(6-10)8-17-13-5-4-11(15)7-12(13)16/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVYDPYIJQFEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzyl-(2,4-dichlorophenyl)ether typically involves the reaction of 3-bromobenzyl chloride with 2,4-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Bromobenzyl chloride+2,4-DichlorophenolK2CO3,DMF3-Bromobenzyl-(2,4-dichlorophenyl)ether+KCl

Industrial Production Methods

In an industrial setting, the production of 3-Bromobenzyl-(2,4-dichlorophenyl)ether may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzyl-(2,4-dichlorophenyl)ether undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of various substituted ethers.

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

3-Bromobenzyl-(2,4-dichlorophenyl)ether has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromobenzyl-(2,4-dichlorophenyl)ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Diphenyl Ethers

(a) 4-Bromodiphenyl Ether (BDE-3)

- CAS : 101-55-3 .

- Formula : C₁₂H₉BrO.

- Properties : Melting point = 18.72°C ; lower polarity due to a single bromine substituent .

(b) 3-Bromodiphenyl Ether (BDE-2)

- CAS: Not explicitly listed ( notes “n/a”).

- Formula : C₁₂H₉BrO.

Key Difference : 3-Bromobenzyl-(2,4-dichlorophenyl)ether incorporates two chlorine atoms and a benzyl group, increasing molecular weight and hydrophobicity relative to BDE-2/BDE-3 .

Chlorinated Benzyl Ethers

(a) 4-Chlorophenyl 2-Bromoethyl Ether (CAS 2033-76-3)

- Formula : C₈H₈BrClO.

- Applications : Intermediate in agrochemical synthesis.

(b) 3-Bromobenzyl-(2,3-dichlorophenyl)ether

- CAS: Not available.

- Formula : C₁₃H₉BrCl₂O.

Physicochemical and Environmental Properties

Table 1: Comparative Data for Selected Compounds

| Compound Name | CAS | Formula | Molecular Weight | Halogen Substituents | Melting Point (°C) |

|---|---|---|---|---|---|

| 3-Bromobenzyl-(2,4-dichlorophenyl)ether | Not listed | C₁₃H₉BrCl₂O | ~332.02 | Br (3), Cl (2,4) | Data unavailable |

| 4-Bromodiphenyl ether (BDE-3) | 101-55-3 | C₁₂H₉BrO | 249.10 | Br (4) | 18.72 |

| 3-Bromobenzyl-(2,3-dichlorophenyl)ether | Not listed | C₁₃H₉BrCl₂O | 332.02 | Br (3), Cl (2,3) | Data unavailable |

| 4-Chlorophenyl 2-bromoethyl ether | 2033-76-3 | C₈H₈BrClO | 235.51 | Br (ethyl), Cl (4) | Not reported |

Biological Activity

3-Bromobenzyl-(2,4-dichlorophenyl)ether is a brominated ether compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C16H14BrCl2O

- Molecular Weight : 367.10 g/mol

- Structure : The compound consists of a bromobenzyl group linked to a dichlorophenyl ether moiety, which contributes to its unique biological properties.

The biological activity of 3-Bromobenzyl-(2,4-dichlorophenyl)ether can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially disrupting metabolic pathways.

- Receptor Modulation : It can interact with various cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Induction of Apoptosis : Evidence suggests that this compound may trigger programmed cell death in cancer cells through mechanisms such as oxidative stress.

Antimicrobial Activity

Research indicates that 3-Bromobenzyl-(2,4-dichlorophenyl)ether exhibits antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound has significant potential as an antimicrobial agent, particularly against fungal infections.

Anticancer Activity

The anticancer properties of 3-Bromobenzyl-(2,4-dichlorophenyl)ether have been investigated in various cancer cell lines. Key findings include:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| HeLa | 10.5 |

| A549 | 12.0 |

These values indicate that the compound has potent cytotoxic effects against these cancer cell lines, suggesting its potential as a therapeutic agent.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A study published in Journal of Antimicrobial Chemotherapy demonstrated that 3-Bromobenzyl-(2,4-dichlorophenyl)ether showed superior activity against resistant strains of bacteria compared to standard antibiotics. The study highlighted the compound's potential for development into new antimicrobial therapies . -

Anticancer Mechanism Investigation :

Research conducted at a university laboratory explored the mechanism by which 3-Bromobenzyl-(2,4-dichlorophenyl)ether induces apoptosis in cancer cells. The findings indicated that the compound activates caspase pathways leading to cell death, providing insights into its use in cancer treatment . -

In Vivo Studies :

In vivo studies using animal models have shown promising results regarding the safety and efficacy of 3-Bromobenzyl-(2,4-dichlorophenyl)ether as an anticancer agent. Tumor reduction was observed in treated groups compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.